molecular formula C11H16N2O2S B13480282 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid

4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B13480282
M. Wt: 240.32 g/mol
InChI Key: PGLUQNHNHRPJGE-UHFFFAOYSA-N
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Description

4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea to form a pyrimidine intermediate. This intermediate is then subjected to alkylation with propyl bromide to introduce the propylthio group. The final step involves carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzyme .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the ethyl and propylthio groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-ethyl-2-(propylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2S/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15)

InChI Key

PGLUQNHNHRPJGE-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NC=C(C(=N1)CC)C(=O)O

Origin of Product

United States

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